Cas no 1795438-63-9 (Piperazine, 1-[[4-bromo-3-(4-chlorophenyl)-1H-pyrazol-1-yl]methyl]-4-(2-propyn-1-yl)-)

Piperazine, 1-[[4-bromo-3-(4-chlorophenyl)-1H-pyrazol-1-yl]methyl]-4-(2-propyn-1-yl)-, is a specialized heterocyclic compound featuring a piperazine core substituted with a propargyl group and a bromo-chlorophenyl pyrazole moiety. This structure imparts unique reactivity, making it valuable in medicinal chemistry and pharmaceutical research, particularly as an intermediate in the synthesis of bioactive molecules. The presence of both halogenated and alkyne functional groups enhances its versatility for further derivatization via cross-coupling or click chemistry. Its well-defined molecular architecture ensures consistent performance in targeted applications, such as drug discovery and agrochemical development. The compound’s stability and synthetic accessibility further support its utility in high-precision chemical synthesis.
Piperazine, 1-[[4-bromo-3-(4-chlorophenyl)-1H-pyrazol-1-yl]methyl]-4-(2-propyn-1-yl)- structure
1795438-63-9 structure
Product Name:Piperazine, 1-[[4-bromo-3-(4-chlorophenyl)-1H-pyrazol-1-yl]methyl]-4-(2-propyn-1-yl)-
CAS No:1795438-63-9
MF:C17H18BrClN4
MW:393.708621501923
CID:5834081
PubChem ID:91644575
Update Time:2025-05-23

Piperazine, 1-[[4-bromo-3-(4-chlorophenyl)-1H-pyrazol-1-yl]methyl]-4-(2-propyn-1-yl)- Chemical and Physical Properties

Names and Identifiers

    • Piperazine, 1-[[4-bromo-3-(4-chlorophenyl)-1H-pyrazol-1-yl]methyl]-4-(2-propyn-1-yl)-
    • EN300-6548186
    • Z1419434931
    • AKOS033326408
    • 1-{[4-bromo-3-(4-chlorophenyl)-1H-pyrazol-1-yl]methyl}-4-(prop-2-yn-1-yl)piperazine
    • 1-[[4-bromo-3-(4-chlorophenyl)pyrazol-1-yl]methyl]-4-prop-2-ynylpiperazine
    • 1795438-63-9
    • Inchi: 1S/C17H18BrClN4/c1-2-7-21-8-10-22(11-9-21)13-23-12-16(18)17(20-23)14-3-5-15(19)6-4-14/h1,3-6,12H,7-11,13H2
    • InChI Key: MYQQAAULUIGAGP-UHFFFAOYSA-N
    • SMILES: N1(CN2C=C(Br)C(C3=CC=C(Cl)C=C3)=N2)CCN(CC#C)CC1

Computed Properties

  • Exact Mass: 392.04034g/mol
  • Monoisotopic Mass: 392.04034g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 4
  • Complexity: 424
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.2
  • Topological Polar Surface Area: 24.3Ų

Experimental Properties

  • Density: 1.41±0.1 g/cm3(Predicted)
  • Boiling Point: 482.3±45.0 °C(Predicted)
  • pka: 5.26±0.10(Predicted)

Piperazine, 1-[[4-bromo-3-(4-chlorophenyl)-1H-pyrazol-1-yl]methyl]-4-(2-propyn-1-yl)- Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-6548186-0.05g
1795438-63-9
0.05g
$212.0 2023-05-29

Additional information on Piperazine, 1-[[4-bromo-3-(4-chlorophenyl)-1H-pyrazol-1-yl]methyl]-4-(2-propyn-1-yl)-

Introduction to Piperazine, 1-[[4-bromo-3-(4-chlorophenyl)-1H-pyrazol-1-yl]methyl]-4-(2-propyn-1-yl)

Piperazine, 1-[[4-bromo-3-(4-chlorophenyl)-1H-pyrazol-1-yl]methyl]-4-(2-propyn-1-yl) is a complex organic compound with the CAS number 1795438-63-9. This compound is notable for its unique structural features, which include a piperazine ring system and a substituted pyrazole moiety. The combination of these groups makes it a promising candidate for various applications in the pharmaceutical and chemical industries.

The compound's structure is characterized by a piperazine ring, which is a six-membered ring containing two nitrogen atoms. This ring is further substituted with a pyrazole group at the 1-position and an allyl group at the 4-position. The pyrazole moiety itself is substituted with a bromine atom and a chlorophenyl group, adding to the compound's complexity and potential reactivity. These structural features contribute to its ability to participate in diverse chemical reactions and interactions.

Recent studies have highlighted the potential of this compound in drug discovery. Its unique combination of functional groups allows it to interact with various biological targets, making it a valuable tool in medicinal chemistry. For instance, researchers have explored its potential as a modulator of protein-protein interactions, which is a critical area in developing novel therapeutic agents. Additionally, its ability to act as a template for bioisosteric replacements has been investigated, further expanding its utility in drug design.

The synthesis of Piperazine, 1-[[4-bromo-3-(4-chlorophenyl)-1H-pyrazol-1-yl]methyl]-4-(2-propyn-1-yl) involves multi-step organic reactions, including coupling reactions and functional group transformations. These methods have been optimized to achieve high yields and purity, ensuring that the compound is suitable for both research and industrial applications. The use of advanced catalytic systems has also been reported, enabling more efficient synthesis pathways.

In terms of applications, this compound has shown promise in several areas. Its ability to act as a building block for more complex molecules has made it valuable in combinatorial chemistry. Furthermore, its role as an intermediate in pharmaceutical synthesis has been explored, with studies focusing on its potential as an anti-inflammatory or anticancer agent. The compound's stability under various conditions has also been evaluated, confirming its suitability for long-term storage and use in diverse experimental setups.

From an analytical standpoint, Piperazine, 1-[[4-bromo-3-(4-chlorophenyl)-1H-pyrazol-1-y]methyl]-4-(2-propyn-1-y) has been thoroughly characterized using modern spectroscopic techniques such as NMR and mass spectrometry. These analyses have provided detailed insights into its molecular structure and purity, ensuring that it meets the highest standards required for scientific research.

In conclusion, Piperazine, 1-[ [4-bromo -3 -(4 -chlorophenyl ) - 1 H - pyrazol - 1 - yl ] methyl ] - 4 -(2 - propyn - 1 - yl ) ( CAS No: 1795438 -63 -9) is a versatile compound with significant potential in various fields of chemistry and pharmacology. Its unique structure and functional groups make it an invaluable tool for researchers aiming to develop innovative solutions in drug discovery and chemical synthesis.

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